
Onalespib
Übersicht
Beschreibung
Onalespib ist ein potenter, zweite Generation Heat-Shock-Protein 90 (HSP90)-Inhibitor. HSP90 ist ein molekularer Chaperon, der eine entscheidende Rolle bei der Faltung, Stabilität und Funktion vieler onkogener Proteine spielt. This compound hat in präklinischen und klinischen Studien ein großes Potenzial für die Behandlung verschiedener Krebsarten gezeigt, indem es HSP90 hemmt und die Funktion seiner Client-Proteine stört .
Vorbereitungsmethoden
Onalespib wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Acylierung von Isoindol mit einer 2,4-Dihydroxy-5-Isopropylbenzoyl-Gruppe und eine Substitution an Position 5 des Isoindol-Moleküls mit einer (4-Methylpiperazin-1-yl)methyl-Gruppe umfassen . Die industriellen Produktionsmethoden für this compound beinhalten die Optimierung dieser Reaktionen, um eine hohe Ausbeute und Reinheit zu erreichen, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt werden .
Analyse Chemischer Reaktionen
Onalespib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern und möglicherweise seine Aktivität beeinflussen.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Isoindol-Molekül, was zur Bildung verschiedener Analoga führt.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Castration-Resistant Prostate Cancer (CRPC)
A Phase 1/2 trial evaluated Onalespib in combination with abiraterone acetate and prednisone in patients with CRPC. The study aimed to assess the safety and efficacy of this regimen. Results indicated that this compound effectively reduced androgen receptor signaling, which is crucial for the progression of CRPC, leading to improved patient outcomes compared to standard therapies .
Triple-Negative Breast Cancer (TNBC)
In another significant study, this compound was administered alongside paclitaxel to patients with advanced TNBC. The primary objective was to determine the maximum tolerated dose and assess safety profiles. The results showed an acceptable toxicity profile with some patients achieving long-lasting responses despite prior taxane therapy . The recommended phase II dose was established at 260 mg/m² of this compound combined with standard paclitaxel dosing.
Gliomas
This compound has demonstrated potential in treating gliomas due to its ability to cross the blood-brain barrier effectively. In preclinical models, it inhibited tumor growth and extended survival when used alone or in combination with temozolomide. The drug's ability to deplete survival-promoting proteins such as EGFR and AKT makes it a compelling candidate for glioma therapy .
Combination Therapies
Recent studies have explored the synergistic effects of this compound when combined with other agents:
- Radiotherapy : A study showed that this compound enhanced the effects of radiotherapy, significantly delaying tumor growth and improving survival rates in preclinical models .
- Tyrosine Kinase Inhibitors : Research indicated strong synergy between this compound and sorafenib in various cancer cell lines, suggesting that this combination could enhance therapeutic efficacy against resistant tumors .
Case Study 1: Advanced CRPC
In a clinical trial involving men with advanced CRPC who had progressed on standard therapies, this compound was administered intravenously at varying doses alongside abiraterone acetate. The trial reported significant reductions in circulating tumor cells and improvements in clinical outcomes for patients receiving the combination treatment .
Case Study 2: Relapsed TNBC
A cohort of patients with relapsed TNBC received this compound combined with paclitaxel. The study noted that while the overall response rate was modest (20%), several patients experienced durable responses lasting over six months, indicating potential benefits for specific patient subsets .
Summary Table of Clinical Trials Involving this compound
Wirkmechanismus
Onalespib exerts its effects by selectively binding to HSP90, inhibiting its chaperone function. This leads to the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. This compound disrupts the downstream signaling pathways of these proteins, thereby inhibiting tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
Onalespib wird mit anderen HSP90-Inhibitoren wie Ganetespib und Olaparib verglichen. Während all diese Verbindungen HSP90 hemmen, ist this compound aufgrund seiner lang anhaltenden Wirkung und der Fähigkeit, die Blut-Hirn-Schranke zu überwinden, einzigartig, was es besonders effektiv gegen Hirntumore macht . Ähnliche Verbindungen umfassen:
Ganetespib: Ein weiterer HSP90-Inhibitor mit ähnlichen Mechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Olaparib: Ein PARP-Inhibitor, der in Kombination mit this compound synergistische Wirkungen bei der Behandlung bestimmter Krebsarten zeigt
Die einzigartigen Eigenschaften und die Wirksamkeit von this compound in Kombinationstherapien unterstreichen sein Potenzial als wertvolles therapeutisches Mittel bei der Krebsbehandlung.
Biologische Aktivität
Onalespib, a second-generation inhibitor of heat shock protein 90 (HSP90), has garnered attention for its potential therapeutic applications in various cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and preclinical findings.
HSP90 is a molecular chaperone that stabilizes numerous client proteins involved in cancer cell survival and proliferation. This compound inhibits HSP90, leading to the degradation of its client proteins, which include critical oncogenic drivers. This inhibition disrupts multiple signaling pathways, ultimately resulting in reduced tumor growth and increased apoptosis.
- Client Proteins Affected :
- Epidermal Growth Factor Receptor (EGFR)
- AKT
- Androgen Receptor (AR)
Efficacy in Cancer Models
This compound's efficacy has been evaluated across various cancer types, including gliomas, triple-negative breast cancer (TNBC), and castration-resistant prostate cancer (CRPC).
Glioma Studies
In a study examining glioma cell lines and glioma-initiating cells (GSCs), this compound demonstrated significant anti-tumor activity:
- Inhibition of Proliferation : this compound reduced cell proliferation with an IC50 value of ≤0.25 μM.
- Mechanism : The drug increased HSP70 levels while inhibiting HSP90 activity, leading to decreased survival signaling through EGFR and AKT pathways .
- In Vivo Efficacy : In xenograft models, this compound extended survival when used alone or in combination with temozolomide (TMZ) .
Triple-Negative Breast Cancer
A Phase Ib trial assessed this compound combined with paclitaxel in patients with advanced TNBC:
- Dosage : this compound was administered at 260 mg/m² alongside standard paclitaxel doses.
- Outcomes : While the combination was generally well tolerated, it did not yield durable objective responses or significantly prolong progression-free survival. However, some patients experienced long-lasting benefits .
Castration-Resistant Prostate Cancer
In CRPC models, this compound was evaluated for its ability to enhance the efficacy of abiraterone acetate:
- Study Design : Patients received varying doses of this compound combined with abiraterone acetate.
- Results : The treatment showed mild biological effects but lacked significant clinical activity. Toxicities included diarrhea and fatigue .
Preclinical Findings
This compound's preclinical studies have revealed several key findings:
- Synergistic Effects : In combination with other agents like sorafenib, this compound exhibited enhanced anti-cancer effects. For instance, in BHT-101 and SW1736 cell lines, the combination treatment significantly reduced cell survival compared to monotherapies .
- Radiotherapy Combination : Studies indicated that combining this compound with radiotherapy improved survival rates in xenograft models .
Summary of Clinical Trials
Study Type | Cancer Type | Combination Therapy | Key Findings |
---|---|---|---|
Phase Ib | Triple-Negative Breast Cancer | Paclitaxel | Well tolerated; no durable responses |
Phase I/II | Castration-Resistant Prostate | Abiraterone Acetate | Mild biological activity; no significant clinical response |
Preclinical | Glioma | TMZ | Significant anti-tumor activity; prolonged survival |
Preclinical | Various | Sorafenib | Enhanced efficacy; significant reduction in cell survival |
Eigenschaften
IUPAC Name |
(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRGXKKQHBVPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238485 | |
Record name | AT13387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912999-49-6 | |
Record name | Onalespib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912999-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Onalespib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912999496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Onalespib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AT13387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ONALESPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y33N57ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.